The Chemical Structure of Sulfamethazine-d4: A Technical Guide
The Chemical Structure of Sulfamethazine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure of Sulfamethazine-d4, a deuterated analog of the sulfonamide antibiotic Sulfamethazine. It is primarily intended for use as an internal standard in quantitative analyses, such as those performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes into a drug molecule allows it to serve as an ideal tracer for quantification in complex matrices.[2]
Core Chemical Structure
Sulfamethazine is a sulfonamide antibiotic characterized by a pyrimidine ring with methyl groups at the 4- and 6-positions, and a 4-aminobenzenesulfonamido group at the 2-position.[3] Its IUPAC name is 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.[3][4]
Sulfamethazine-d4 is structurally identical to Sulfamethazine, with the exception that four hydrogen atoms on the phenyl (benzene) ring of the 4-aminobenzenesulfonamido moiety have been replaced by deuterium atoms.[1][5] This isotopic substitution is precisely described by its IUPAC name: 4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.[5] This targeted labeling makes it distinguishable from the native compound by mass spectrometry while ensuring its chemical and chromatographic behaviors are nearly identical.[6]
Quantitative Data Summary
The key physicochemical properties of Sulfamethazine and its deuterated form are summarized below for direct comparison.
| Property | Sulfamethazine | Sulfamethazine-d4 |
| Molecular Formula | C₁₂H₁₄N₄O₂S[3][7] | C₁₂H₁₀D₄N₄O₂S[1] |
| Molecular Weight | 278.33 g/mol [3] | 282.36 g/mol [5] |
| Exact Mass | 278.08374688 Da[3] | 282.10885386 Da[5] |
| CAS Number | 57-68-1[3][7] | 1020719-82-7[1][5] |
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis
Sulfamethazine-d4 is utilized as an internal standard to ensure accuracy and precision in the quantification of Sulfamethazine in biological or environmental samples. The principle, known as isotope dilution mass spectrometry (IDMS), corrects for analyte loss during sample preparation and variations in instrument response.[3]
Below is a representative protocol for the analysis of sulfonamides in a sample matrix (e.g., milk, water, or tissue) using LC-MS/MS.
1. Sample Preparation and Extraction
- Homogenization: Weigh a precise amount (e.g., 2.0 g) of the homogenized sample into a polypropylene centrifuge tube.[3]
- Internal Standard Spiking: Add a known, fixed amount (e.g., 100 ng) of the Sulfamethazine-d4 solution to each sample, standard, and quality control. Vortex briefly to mix. This step is critical as the internal standard must be added at the beginning to account for all subsequent variations.[3][5]
- Extraction: Add an appropriate organic solvent (e.g., 10 mL of ethyl acetate or acetonitrile).[3][7] Homogenize or vortex vigorously to extract the analyte and internal standard from the matrix.
- Centrifugation: Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to separate the organic layer from solid debris and the aqueous layer.[3]
- Evaporation and Reconstitution: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[3][7] Reconstitute the residue in a small, known volume of a suitable solvent mixture (e.g., 1 mL of 1:1 methanol:water) compatible with the LC mobile phase.[4]
2. LC-MS/MS Analysis
- Chromatography: Inject the reconstituted sample into an LC-MS/MS system. A C18 reversed-phase column is typically used for separation.[1] The mobile phase often consists of a gradient of water and methanol or acetonitrile with a modifier like formic acid to improve ionization.
- Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Sulfamethazine and Sulfamethazine-d4.
- Example Transition for Sulfamethazine: m/z 279.1 → m/z 186.1
- Example Transition for Sulfamethazine-d4: m/z 283.1 → m/z 190.1
- Quantification: The concentration of Sulfamethazine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Sulfamethazine-d4). This ratio is then plotted against the concentrations of prepared calibration standards to generate a calibration curve.
Visualization of Structural Relationship
The following diagram illustrates the direct structural relationship between Sulfamethazine and its deuterated isotopologue, Sulfamethazine-d4, highlighting the position of the deuterium labels.
References
- 1. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acgpubs.org [acgpubs.org]
- 7. texilajournal.com [texilajournal.com]
